Cas no 578005-45-5 (N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide)

N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide structure
578005-45-5 structure
商品名:N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide
CAS番号:578005-45-5
MF:C20H14ClN5O3S
メガワット:439.874861240387
CID:6320085
PubChem ID:5174779

N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide 化学的及び物理的性質

名前と識別子

    • N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide
    • N-(1,3-benzodioxol-5-yl)-2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide
    • N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
    • N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide
    • F1874-0653
    • AKOS022137189
    • C20H14ClN5O3S
    • 578005-45-5
    • インチ: 1S/C20H14ClN5O3S/c21-12-1-4-14(5-2-12)26-19-15(8-24-26)20(23-10-22-19)30-9-18(27)25-13-3-6-16-17(7-13)29-11-28-16/h1-8,10H,9,11H2,(H,25,27)
    • InChIKey: SNPPYTAKLSTRAY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)N1C2C(C=N1)=C(N=CN=2)SCC(NC1C=CC2=C(C=1)OCO2)=O

計算された属性

  • せいみつぶんしりょう: 439.0505882g/mol
  • どういたいしつりょう: 439.0505882g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 5
  • 複雑さ: 611
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4
  • トポロジー分子極性表面積: 117Ų

N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1874-0653-2μmol
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
578005-45-5 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1874-0653-2mg
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
578005-45-5 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F1874-0653-3mg
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
578005-45-5 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F1874-0653-5μmol
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
578005-45-5 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F1874-0653-15mg
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
578005-45-5 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F1874-0653-10mg
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
578005-45-5 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F1874-0653-100mg
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
578005-45-5 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F1874-0653-20μmol
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
578005-45-5 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F1874-0653-50mg
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
578005-45-5 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F1874-0653-75mg
N-(2H-1,3-benzodioxol-5-yl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide
578005-45-5 90%+
75mg
$208.0 2023-05-17

N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamide 関連文献

N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo3,4-dpyrimidin-4-ylsulfanyl}acetamideに関する追加情報

Introduction to N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide (CAS No. 578005-45-5)

N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound, identified by its CAS number 578005-45-5, represents a fusion of multiple pharmacophoric elements that make it a promising candidate for further exploration in medicinal chemistry.

The molecular structure of this compound is characterized by a benzodioxole moiety, which is known for its presence in various bioactive natural products and synthetic drugs. The benzodioxole ring system, often referred to as the oxetane scaffold, is renowned for its ability to interact with biological targets in a manner that enhances binding affinity and selectivity. In particular, the 2H-1,3-benzodioxol-5-yl group contributes to the compound's overall pharmacological profile by providing a rigid aromatic framework that can be optimized for specific biological activities.

Complementing the benzodioxole component is the pyrazolo[3,4-d]pyrimidin scaffold, a heterocyclic system that has been extensively studied for its potential in anticancer, antiviral, and anti-inflammatory applications. The pyrazolo[3,4-d]pyrimidine core is particularly noteworthy due to its ability to modulate enzyme activities and signaling pathways involved in disease progression. The presence of the 4-chlorophenyl group further enhances the compound's chemical diversity, allowing for fine-tuning of its pharmacokinetic properties.

The sulfanyl group at the 4-position of the pyrazolo[3,4-d]pyrimidine ring adds an additional layer of complexity to the molecule. Sulfanyl groups are known to improve metabolic stability and binding interactions with biological targets. This modification can significantly influence the compound's bioavailability and therapeutic efficacy. The acetamide moiety at the other end of the molecule contributes to hydrogen bonding capabilities, which can be crucial for optimizing receptor binding and improving drug-like properties.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with various biological targets. These studies suggest that N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide may exhibit inhibitory activity against enzymes such as kinases and phosphodiesterases, which are implicated in various diseases including cancer and inflammatory disorders.

In vitro studies have begun to explore the potential of this compound as a lead molecule for drug development. Initial results indicate that it demonstrates promising activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Additionally, preliminary pharmacokinetic studies suggest that the compound exhibits favorable solubility and stability profiles, which are essential characteristics for any drug candidate.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex heterocyclic core efficiently. These methods not only enhance synthetic efficiency but also allow for greater flexibility in modifying the molecular structure for improved pharmacological properties.

The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide exemplifies how integrating structural features from different chemical scaffolds can lead to innovative therapeutic strategies. Ongoing research aims to further elucidate its mechanism of action and explore its potential in treating various diseases.

The future prospects of this compound are promising, with ongoing studies focusing on optimizing its pharmacological properties through structure-based drug design. By leveraging cutting-edge technologies such as high-throughput screening and fragment-based drug design, researchers aim to refine this molecule into a viable drug candidate. The integration of artificial intelligence in drug discovery has also accelerated the process by predicting potential modifications that could enhance efficacy and reduce toxicity.

In conclusion, N-(2H-1,3-benzodioxol-5-yl)-2-{1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl}acetamide (CAS No. 578005-45-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new insights into its pharmacology and mechanisms of action, this compound holds great potential for addressing unmet medical needs.

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